1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
CAS No.: 1250220-60-0
Cat. No.: VC3403730
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250220-60-0 |
|---|---|
| Molecular Formula | C10H14FNO |
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | 3-(2-fluorophenoxy)butan-2-amine |
| Standard InChI | InChI=1S/C10H14FNO/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-8H,12H2,1-2H3 |
| Standard InChI Key | WSPKKRXQPQTPJP-UHFFFAOYSA-N |
| SMILES | CC(C(C)OC1=CC=CC=C1F)N |
| Canonical SMILES | CC(C(C)OC1=CC=CC=C1F)N |
Introduction
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a fluorobenzene moiety and an amino alcohol derivative. The compound features a fluorine atom attached to the benzene ring, along with a side chain that contains an amino group and an ether linkage. Its molecular formula is C10H14FNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen .
Synthesis Methods
The synthesis of 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene can be achieved through several organic chemistry routes. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds often involve reactions such as nucleophilic substitution or etherification. The presence of the fluorine atom and the ether group suggests that the synthesis may involve fluorinated benzene derivatives and aminobutan-2-yl intermediates.
Potential Applications
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene has potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The amine group is a common functional group in many biologically active molecules, which could be of interest for medicinal chemists exploring new potential drug candidates. Additionally, the fluorine atom and the ether group may introduce desirable properties like increased strength or altered reactivity, which could be beneficial in material science applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene, such as 1-(Amino)-4-fluorobenzene and 3-(Aminopropan-1-ol)-2-fluorobenzene. These compounds highlight the uniqueness of 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene, particularly regarding its specific functional groups and their implications for biological activity and synthetic utility.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(Amino)-4-fluorobenzene | Amino group at para position | Simple structure with direct biological activity |
| 3-(Aminopropan-1-ol)-2-fluorobenzene | Longer alkyl chain with amino group | Potentially more hydrophilic |
| 4-(Hydroxy)-2-fluorobenzene | Hydroxyl group instead of amino | Different reactivity profile |
| 1-(3-Aminopropyl)-4-fluorobenzene | Propyl chain instead of butyl | Variations in solubility and reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume